

# Comparative toxicity assessment of Cyclopentadecanone and its analogues

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## Compound of Interest

Compound Name: Cyclopentadecanone

Cat. No.: B167302

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## Comparative Toxicity Assessment: Cyclopentadecanone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of **Cyclopentadecanone** and its analogues, focusing on key safety endpoints relevant to human health and environmental impact. The information is compiled from various scientific sources to support research and development activities.

### Overview of Synthetic Musks

Synthetic musks are broadly categorized into nitromusks, polycyclic musks, and macrocyclic musks. Due to toxicological concerns, the use of nitromusks has declined.<sup>[1]</sup> Macrocyclic musks, the chemical group to which **Cyclopentadecanone** belongs, are generally considered to be of lower toxicological concern compared to nitro and polycyclic musks.<sup>[2]</sup>

### Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Cyclopentadecanone** and selected analogues.

Table 1: Acute and Repeated Dose Toxicity

| Compound                   | Test                                      | Species | Route  | Value                | Reference |
|----------------------------|-------------------------------------------|---------|--------|----------------------|-----------|
| Cyclopentadecanone         | Acute Oral LD50                           | Rat     | Gavage | > 5000 mg/kg         | [3][4]    |
| Cyclopentadecanone         | Repeated Dose Toxicity (OECD 422)         | Rat     | Gavage | NOAEL: 100 mg/kg/day | [5]       |
| $\omega$ -Pentadecalactone | Repeated Dose Toxicity (90-day, OECD 408) | Rat     | Gavage | NOAEL: 250 mg/kg/day | [6]       |
| Oxacyclohexadecen-2-one    | Repeated Dose Toxicity (4-week)           | Rat     | Gavage | NOEL: 1000 mg/kg/day | [6]       |

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level

Table 2: Genotoxicity

| Compound                   | Test Type                      | System                | Result                    | Reference |
|----------------------------|--------------------------------|-----------------------|---------------------------|-----------|
| Cyclopentadecanone         | Ames Test                      | <i>S. typhimurium</i> | Non-mutagenic             | [5]       |
| Cyclopentadecanone         | In vitro Chromosome Aberration | Human lymphocytes     | Non-clastogenic           | [5]       |
| 2-Pentadecanone            | BlueScreen Assay               | Human cells           | Negative for genotoxicity | [7]       |
| $\omega$ -Pentadecalactone | Ames Test                      | <i>S. typhimurium</i> | Non-mutagenic             | [6]       |

Table 3: Dermal and Ocular Toxicity

| Compound           | Test               | Species | Concentration | Result                                               | Reference |
|--------------------|--------------------|---------|---------------|------------------------------------------------------|-----------|
| Cyclopentadecanone | Skin Irritation    | Human   | -             | Minimal evidence of irritation at current use levels | [8]       |
| Cyclopentadecanone | Skin Sensitization | Human   | -             | No evidence of sensitization in human tests          | [4]       |
| Cyclopentadecanone | Eye Irritation     | Animal  | Undiluted     | Moderate to severe irritant                          | [4]       |

Table 4: Environmental Toxicity

| Compound                                                                                     | Endpoint             | Species                | Value                     | Reference |
|----------------------------------------------------------------------------------------------|----------------------|------------------------|---------------------------|-----------|
| Cyclopentadecanone                                                                           | Acute Toxicity       | Fish (Cyprinus carpio) | LC50 (96h): > 100 mg/L    | [5]       |
| Globanone,<br>Exaltone,<br>Muscone,<br>Civetone,<br>Ambretone, 3-methyl-4-cyclopentadecanone | Environmental Hazard | -                      | Bioaccumulative and Toxic | [9]       |

## Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results.

## Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- **Test System:** Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon are used. These mutations render the bacteria unable to synthesize histidine (His-).
- **Procedure:** The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- **Procedure:** Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix).
- **Endpoint:** After a suitable treatment and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, translocations).

## Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

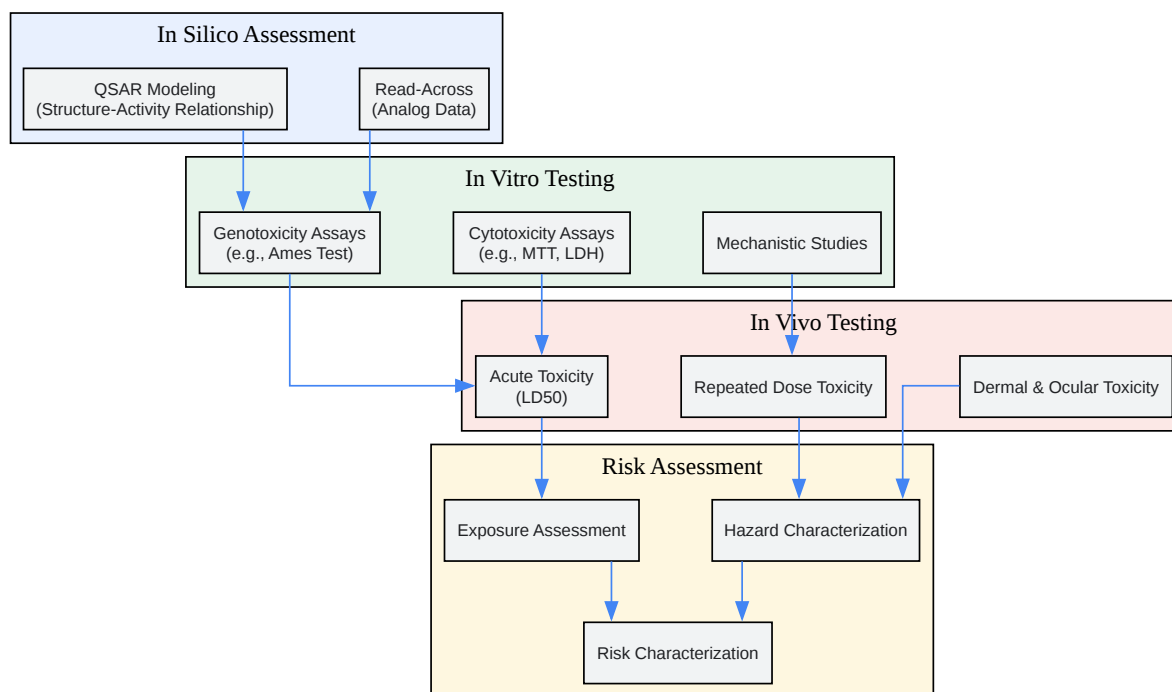
- **Test System:** Mice are typically used for this assay.

- Procedure: The test substance is applied to the dorsal surface of the mouse's ear for several consecutive days.
- Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured, often by the incorporation of a radiolabeled thymidine analogue or by measuring changes in lymph node cell count. A significant increase in lymphocyte proliferation compared to vehicle-treated controls indicates a sensitizing potential.

## Visualizations

### General Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for evaluating the toxicity of a chemical substance.

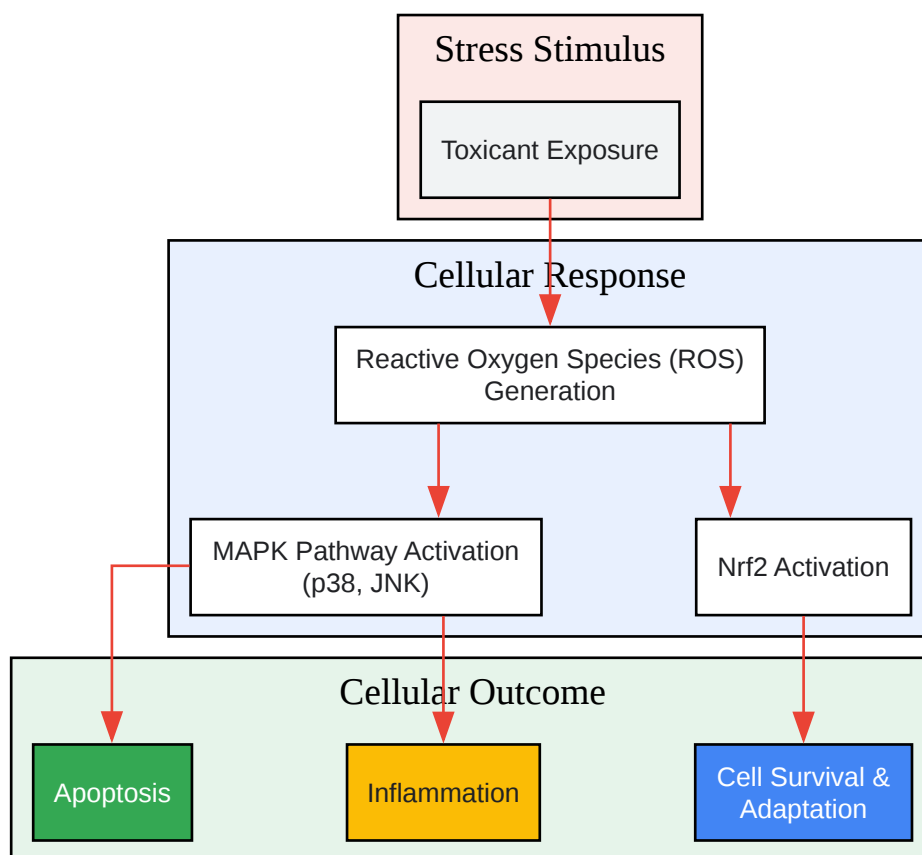


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Caption: General workflow for chemical toxicity assessment.

## Signaling Pathway (Hypothetical)

As the search results did not provide specific signaling pathways for **Cyclopentadecanone**-induced toxicity, a hypothetical pathway for cellular stress response is presented below. This is a generalized representation and not specific to **Cyclopentadecanone**.



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Caption: Hypothetical cellular stress response pathway.

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